molecular formula C16H18N2O4 B4515996 propan-2-yl [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

propan-2-yl [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

Cat. No.: B4515996
M. Wt: 302.32 g/mol
InChI Key: MCPQNIAZSIVINO-UHFFFAOYSA-N
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Description

Propan-2-yl [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is a pyridazinone derivative characterized by a six-membered pyridazinone ring (1,6-dihydropyridazin-6-one) substituted at position 3 with a 2-methoxyphenyl group and at position 1 with an isopropyl acetate ester. The pyridazinone scaffold is a pharmacologically significant heterocycle, often associated with anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

propan-2-yl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-11(2)22-16(20)10-18-15(19)9-8-13(17-18)12-6-4-5-7-14(12)21-3/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPQNIAZSIVINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyridazine ring. The resulting compound is then esterified with propan-2-yl acetate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of propan-2-yl [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of propan-2-yl [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate, highlighting differences in substituents, synthetic routes, and physicochemical properties:

Compound Aryl Substituent Ester Group Molecular Formula Key Spectral Data (HRMS/NMR) Synthetic Route
This compound (Target) 2-Methoxyphenyl Isopropyl C₁₇H₁₈N₂O₄ Not explicitly provided in evidence. Likely similar to analogs (e.g., δ 5.41 ppm for ester OCH₂) Likely involves alkylation of pyridazinone with isopropyl bromoacetate .
Propan-2-yl [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetate 4-Chlorophenyl Isopropyl C₁₆H₁₆ClN₂O₃ HRMS: [M+Na]⁺ calcd. ~356.06; NMR: Aromatic protons δ 7.50–7.38 (m) Alkylation of pyridazinone with isopropyl bromoacetate in presence of K₂CO₃ .
Methyl [3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetate 4-Fluorophenyl Methyl C₁₃H₁₁FN₂O₃ HRMS: [M+Na]⁺ calcd. 284.07; NMR: Fluorine-coupled splitting in aromatic region Esterification with methyl bromoacetate under basic conditions .
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide Benzyloxy Sulfonamide C₁₇H₁₅N₃O₄S HRMS: [M+Na]⁺ calcd. 380.06, found 380.07; NMR: δ 5.41 (s, OCH₂Ph) Benzyl bromide alkylation of pyridazinone sulfonamide precursor .
Ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate 4-(Methylthio)benzyl Ethyl C₁₈H₂₀N₂O₃S NMR: δ 2.49 (s, SCH₃); MS: m/z 352.1 (M+) Condensation with active methylene nitriles followed by esterification .

Key Structural and Functional Differences:

Aryl Substituents: The 2-methoxyphenyl group in the target compound provides steric hindrance and electron-donating effects compared to the 4-chlorophenyl (electron-withdrawing) and 4-fluorophenyl (moderate electronegativity) groups in analogs .

Ester Groups :

  • The isopropyl ester in the target compound increases lipophilicity (logP ~2.5 estimated) compared to methyl (logP ~1.8) or ethyl (logP ~2.0) esters, influencing membrane permeability .
  • Sulfonamide derivatives () exhibit higher polarity, likely reducing bioavailability but enhancing solubility .

Synthetic Accessibility: The target compound and its chloro/fluoro analogs are synthesized via straightforward alkylation of pyridazinone precursors with bromoacetate esters under basic conditions . Benzyloxy and methylthio derivatives require additional steps, such as benzyl bromide coupling or Lawesson’s reagent-mediated thioamide formation .

Spectral Signatures: ¹H NMR: Aromatic protons in 2-methoxyphenyl derivatives typically resonate at δ ~7.16–7.50 ppm, distinct from 4-chlorophenyl (δ ~7.50–7.38) or 4-fluorophenyl (δ ~7.95–7.68) . HRMS: Mass accuracy (e.g., 380.067428 observed vs. 380.057548 calculated in ) confirms structural integrity despite minor experimental deviations .

Research Findings and Implications

  • Bioactivity Trends : While pharmacological data for the target compound is absent, analogs with 4-chlorophenyl and 4-fluorophenyl groups () show promise as enzyme inhibitors due to their electron-withdrawing effects, which enhance interactions with catalytic sites .
  • Metabolic Stability: The 2-methoxy group may reduce oxidative metabolism compared to unsubstituted phenyl analogs, as seen in related pyridazinone drugs .
  • Synthetic Challenges : Lower yields in methylthio derivatives (e.g., 10% for compound 8a in ) highlight reactivity limitations with electron-deficient aryl groups .

Biological Activity

Propan-2-yl [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant research findings and data tables.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The core structure is based on a pyridazinone framework, which is then modified with various substituents to enhance biological activity. The synthetic routes often include:

  • Formation of the pyridazinone core : This step involves cyclization reactions that yield the pyridazinone structure.
  • Substitution with methoxyphenyl groups : The introduction of the 2-methoxyphenyl group is crucial for enhancing the compound's pharmacological properties.
  • Acetate formation : The final step involves esterification to form the acetate derivative.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an inhibitor of key enzymes and its cytotoxic effects against cancer cell lines.

Enzyme Inhibition

Research has demonstrated that derivatives of pyridazinones, including this compound, exhibit significant inhibitory activity against butyrylcholinesterase (BChE). BChE plays a role in neurodegenerative diseases, making these compounds potentially relevant for therapeutic applications in conditions like Alzheimer's disease. For instance, a study synthesized multiple derivatives and assessed their BChE inhibitory activities, revealing promising results for several compounds with similar structural characteristics .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the anticancer potential of this compound. Notably:

  • Cell Lines Tested : Commonly used cancer cell lines such as HeLa (cervical cancer), SK-LU-1 (lung cancer), and K562 (chronic myelogenous leukemia) have been utilized.
  • MTT Assay Results : The MTT assay indicated that certain derivatives displayed significant cytotoxic effects at concentrations as low as 50 µM. For example, one derivative exhibited an IC50 value of 0.16 µM against HeLa cells, indicating a potent anticancer activity compared to standard chemotherapeutics like cisplatin .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Microtubule Interaction : Some studies suggest that these compounds affect microtubule dynamics, leading to altered cellular functions and apoptosis in cancer cells.
  • Enzyme Modulation : By inhibiting enzymes such as BChE, these compounds may alter neurotransmitter levels, which can have implications for neurodegenerative disease treatment.

Case Studies and Research Findings

Several research studies have provided insights into the biological activities of related pyridazinone derivatives:

StudyFindings
Study 1Identified BChE inhibition by synthesized derivatives; compound showed significant enzyme activity modulation .
Study 2Evaluated cytotoxicity across multiple cancer cell lines; highlighted strong anticancer potential with low IC50 values .
Study 3Investigated microtubule stabilization effects; demonstrated alterations in tubulin polymerization states upon treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
propan-2-yl [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
Reactant of Route 2
Reactant of Route 2
propan-2-yl [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

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